2-(2-Bromoethoxy)ethyl benzoate
Description
2-(2-Bromoethoxy)ethyl benzoate is an organic compound characterized by a benzoate ester core linked to a 2-bromoethoxyethyl chain. Its molecular formula is C₁₁H₁₃BrO₃, with a molecular weight of 273.12 g/mol. The compound features a bromine atom on the ethoxy side chain, which significantly influences its reactivity and applications in synthetic chemistry.
Synthesis: The compound is synthesized via nucleophilic substitution reactions. As reported in Scheme 2 of , tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl} carbamate is reacted with potassium carbonate (K₂CO₃) and sodium iodide (NaI) in dioxane under reflux conditions, yielding 44–55% .
Properties
IUPAC Name |
2-(2-bromoethoxy)ethyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSMMDHDSYZPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)ethyl benzoate typically involves the Williamson Ether Synthesis. This method entails the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. In this case, the reaction involves the ethyl benzoate and 2-bromoethanol under basic conditions to form the desired ether .
Starting Materials: Ethyl benzoate and 2-bromoethanol.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion from 2-bromoethanol.
Procedure: The alkoxide ion then undergoes nucleophilic substitution with ethyl benzoate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to mix the starting materials.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Using distillation or recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)ethyl benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of various ether derivatives.
Oxidation: Production of benzoic acid derivatives.
Reduction: Formation of alcohols and other reduced compounds.
Scientific Research Applications
2-(2-Bromoethoxy)ethyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)ethyl benzoate involves its interaction with nucleophiles and electrophiles. The bromoethoxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These interactions are mediated by the molecular structure and the presence of reactive functional groups.
Comparison with Similar Compounds
Key Features :
- The bromoethoxy chain enhances electrophilicity, facilitating reactions like alkylation or cross-coupling.
- The ester group contributes to solubility in organic solvents, while the bromine atom introduces polarity.
Comparison with Similar Compounds
To contextualize the properties and applications of 2-(2-bromoethoxy)ethyl benzoate, it is compared to structurally related benzoate esters. Below is a detailed analysis supported by experimental data and research findings.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Benzoate Derivatives
Physical and Spectroscopic Properties
Table 2: Physical Properties and Analytical Data
- This compound : The bromine atom increases molecular polarity, improving solubility in polar aprotic solvents. Its NMR signals align with aromatic protons and the bromoethoxy chain .
- Phenacyl 4-bromobenzoate : Crystal structure studies () reveal hydrogen bonding between carbonyl oxygen and adjacent molecules, enhancing thermal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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